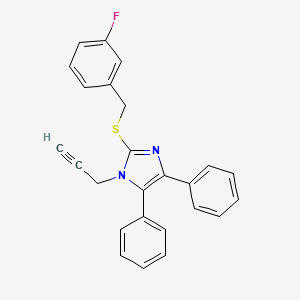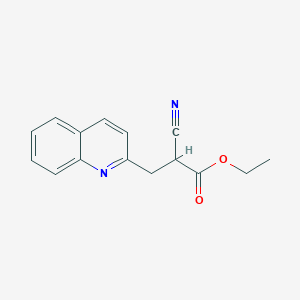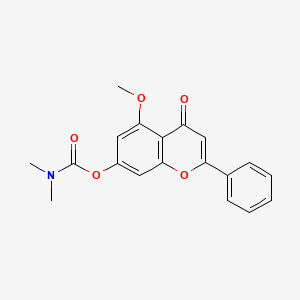
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone: is a complex organic compound that features a combination of pyrazole, pyridazine, and indoline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target protein serine/threonine-protein kinase b-raf .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit tubulin polymerization , which could potentially disrupt microtubule dynamics and cell division.
Result of Action
Compounds with similar structures have been reported to exhibit antitumoral activity due to inhibition of tubulin polymerization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrazole and pyridazine intermediates under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or benzene, and catalysts like potassium hydroxide or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents .
Medicine: The compound’s potential therapeutic applications include anti-inflammatory, antibacterial, and anticancer activities. It is being investigated for its ability to interact with specific molecular targets in various disease pathways .
Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Comparación Con Compuestos Similares
(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thioacetohydrazide: This compound shares the pyrazole and pyridazine moieties but differs in its functional groups and biological activities.
3-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)indolin-2-one: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological properties.
Uniqueness: The uniqueness of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone lies in its specific combination of pyrazole, pyridazine, and indoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(6-pyrazol-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(20-11-8-12-4-1-2-5-14(12)20)13-6-7-15(19-18-13)21-10-3-9-17-21/h1-7,9-10H,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACXYCVGUPMCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-trimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2854395.png)

![4-[(3-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2854400.png)

![2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2854404.png)


![1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2854407.png)


![1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene](/img/structure/B2854413.png)
